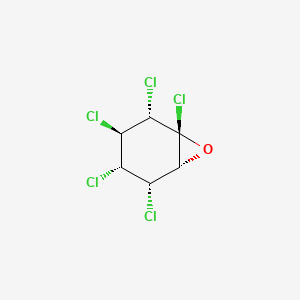
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Vue d'ensemble
Description
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is a clear, colorless liquid . It is used as a chiral acylating reagent, which is used in the resolution of amino acid enantiomers . It is also used in the preparation of natural products and pheromones .
Molecular Structure Analysis
The molecular formula of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is C10H8ClF3O2 .Chemical Reactions Analysis
The title compounds have been prepared from the respective 3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acids (MTPA) by a three-step synthesis with MTPA chloride and MTPA amide as reaction intermediates .Physical And Chemical Properties Analysis
The molecular weight of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is 252.62 g/mol . It is a clear, colorless liquid .Applications De Recherche Scientifique
Application in Biotechnology and Microbiology
- Summary of Application : This compound is used in the synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is an important chiral building block for a series of pharmaceuticals .
- Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
- Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (ee_p) of 95% within 10 minutes .
Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Application as a Chiral Acylating Reagent
- Summary of Application : ®-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is used as a chiral acylating reagent, which is used in the resolution of amino acid enantiomers .
- Results or Outcomes : It is suitable for the determination of the optical composition of compounds extracted from biological fluids .
Application in Crystallography
- Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
- Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
- Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .
Application as a Chiral Derivatizing Agent
- Summary of Application : Mosher’s acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is used as a chiral derivatizing agent . It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide .
- Methods of Application : The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy . Mosher’s acid chloride, the acid chloride form, is sometimes used because it has better reactivity .
Application in the Preparation of Natural Products and Pheromones
- Summary of Application : This compound is used in the preparation of natural products and pheromones .
Application in X-ray Crystallography
- Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
- Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
- Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .
Application in the Synthesis of Trifluoromethylpyridines
- Summary of Application : This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) have been reported .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
CAS RN |
64312-89-6, 40793-68-8 | |
| Record name | α-Methoxy-α-trifluoromethylphenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)





![N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide](/img/structure/B1219658.png)
![3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B1219660.png)

